molecular formula C10H13N5O B12088860 5'-Deoxydideosyadenoside CAS No. 93780-27-9

5'-Deoxydideosyadenoside

Cat. No.: B12088860
CAS No.: 93780-27-9
M. Wt: 219.24 g/mol
InChI Key: PSPPXRNUZVTTON-UHFFFAOYSA-N
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Description

5’-Deoxydideosyadenoside is a nucleoside analog that has been identified in various biological contexts. It is an oxidized nucleoside found in the urine of normal subjects and has shown potential biological activities, including anti-orthopoxvirus activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxydideosyadenoside typically involves the use of nucleoside chemistry techniques. One common method is the Vorbrüggen glycosylation, which involves the reaction of a silylated nucleobase with a glycosyl donor under acidic conditions . This method is efficient and widely used in both academic and industrial settings.

Industrial Production Methods

Industrial production of 5’-Deoxydideosyadenoside may involve large-scale synthesis using automated synthesizers and high-throughput purification techniques. The use of reverse-phase high-performance liquid chromatography (HPLC) and gel filtration are common methods for the purification of nucleosides .

Chemical Reactions Analysis

Types of Reactions

5’-Deoxydideosyadenoside can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5’-Deoxydideosyadenoside may result in the formation of various oxidized derivatives, while reduction may yield reduced nucleoside analogs.

Scientific Research Applications

5’-Deoxydideosyadenoside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-Deoxydideosyadenoside involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may act as a chain terminator during DNA synthesis, thereby inhibiting viral replication. The specific molecular targets and pathways involved include viral DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Deoxydideosyadenoside is unique due to its specific structure and the presence of a deoxy group at the 5’ position, which distinguishes it from other nucleoside analogs. This structural feature contributes to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

9-(5-methyloxolan-2-yl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-6-2-3-7(16-6)15-5-14-8-9(11)12-4-13-10(8)15/h4-7H,2-3H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPPXRNUZVTTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00917987
Record name 9-(5-Methyloxolan-2-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00917987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93780-27-9
Record name NSC70385
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(5-Methyloxolan-2-yl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00917987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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